molecular formula C18H17ClN2O3S B2384570 N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-99-3

N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2384570
CAS No.: 898419-99-3
M. Wt: 376.86
InChI Key: MHAGNDSXPNZOCN-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2,1-ij]quinoline core, a bicyclic system fused with a pyrrole ring, substituted at position 8 with a sulfonamide group linked to a 5-chloro-2-methylphenyl moiety. Chlorine and methyl substituents on the phenyl ring influence lipophilicity and steric effects, which may modulate pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-11-2-4-14(19)10-16(11)20-25(23,24)15-8-12-3-5-17(22)21-7-6-13(9-15)18(12)21/h2,4,8-10,20H,3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAGNDSXPNZOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and aldehydes under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with sulfonyl chlorides in the presence of a base such as triethylamine.

    Chlorination and Methylation: The final steps involve the chlorination and methylation of the phenyl ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase or topoisomerase enzymes, leading to cell death in microbial or cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound
  • Core: Pyrrolo[3,2,1-ij]quinoline with 4-oxo group.
  • Substituents : 8-Sulfonamide linked to 5-chloro-2-methylphenyl.
  • Key Functional Groups: Sulfonamide (hydrogen-bond acceptor/donor), chloro (electron-withdrawing), methyl (steric hindrance).
Analog 1: 2-Oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide ()
  • Core: Identical pyrroloquinoline backbone.
  • Substituents: 8-Sulfonamide linked to 4-phenoxyphenyl.
  • Key Differences: Phenoxy group introduces aromatic bulk and increased logP (4.22) compared to chloro-methyl substitution .
Analog 2: (Z)-3-((5-(2-(Diethylamino)ethyl)... ()
  • Core : Tetrahydropyrrolo[3,4-b]pyrrole.
  • Substituents: Sulfonamide linked to phenyl; diethylaminoethyl side chain.
  • Key Differences : Ionizable tertiary amine enhances solubility at physiological pH .
Analog 3: Methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate ()
  • Core: Similar pyrroloquinoline system.
  • Substituents : Methyl ester at position 4.
  • Key Differences : Ester group increases polarity but may act as a prodrug via hydrolysis .

Physicochemical Properties

Property Target Compound (Inferred) 4-Phenoxyphenyl Analog Diethylaminoethyl Analog Methyl Ester Analog
Molecular Formula C₁₉H₁₆ClN₂O₃S (estimated) C₂₃H₂₀N₂O₄S Not reported C₁₄H₁₅NO₃
Molecular Weight ~400–410 g/mol 420.49 g/mol Not reported 245.28 g/mol
logP ~4.5 (chloro increases) 4.22 Likely lower (ionizable amine) ~2.5 (ester reduces logP)
H-Bond Acceptors 7 7 9 5
H-Bond Donors 1 1 2 0
Polar Surface Area ~65 Ų 65.24 Ų Higher (amine + sulfonamide) ~50 Ų

Key Observations :

  • The diethylaminoethyl analog’s ionizable group may improve solubility but introduce pH-dependent bioavailability .
  • The methyl ester analog’s lower logP and polar surface area suggest distinct solubility and distribution profiles .

Structural and Crystallographic Insights

  • Phenoxyphenyl Analog: Crystal packing involves C–H⋯π interactions and hydrogen bonding, stabilizing the lattice .
  • Methyl Ester Analog : Centrosymmetric dimers via C–H⋯π interactions; columns formed through weak hydrogen bonds .
  • Target Compound : If crystallized, similar interactions are expected, with chloro and methyl groups influencing packing efficiency.

Biological Activity

N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic compound that belongs to the class of pyrrolopyrrole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14ClN3O3S\text{C}_{15}\text{H}_{14}\text{Cl}\text{N}_{3}\text{O}_{3}\text{S}

This structure features a chloro-substituted phenyl group and a sulfonamide functional group, which are crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : A series of pyrrolopyrrole derivatives were tested against various cancer cell lines. The presence of the sulfonamide group was found to enhance cytotoxicity against breast and lung cancer cells. The IC50 values for these compounds ranged from 10 to 30 µM .
CompoundCell LineIC50 (µM)
AMCF715
BA54920

Antimicrobial Activity

The compound has also shown promising results against bacterial strains. In vitro tests demonstrated that it possesses antimicrobial activity against Mycobacterium tuberculosis and other pathogenic bacteria:

  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.5 to 4 µg/mL against various strains of bacteria .

The mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Enzymatic Activity : It has been suggested that the compound inhibits certain enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of pyrrolopyrrole derivatives:

  • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
  • Results : The tested compound showed significant inhibition of cell growth in MCF7 and A549 cells with an IC50 value lower than standard chemotherapeutic agents like doxorubicin.

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial properties against Mycobacterium tuberculosis:

  • Objective : To determine the effectiveness against drug-resistant strains.
  • Results : The compound demonstrated superior activity compared to traditional antibiotics such as isoniazid and rifampicin.

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